Monacolin M is primarily sourced from red yeast rice, a traditional food product obtained by fermenting rice with Monascus species. The fermentation process not only enhances the nutritional profile of the rice but also increases the concentration of various monacolins, including monacolin M and K .
The synthesis of monacolin M involves the fermentation of Monascus ruber under controlled conditions. The optimal conditions for producing red yeast rice rich in monacolin K, from which monacolin M can also be derived, include specific pH levels, glucose concentrations, and nutrient supplementation .
Technical Details
Monacolin M is identified as the beta-hydroxybutyryl ester of monacolin J. Its molecular formula reflects its structural relationship with other monacolins, particularly its derivation from monacolin J through a distinct synthetic pathway that does not involve the same steps as those for monacolin K .
Monacolin M undergoes various chemical reactions typical for esters and secondary alcohols. Its primary reaction involves inhibition of beta-hydroxy-beta-methylglutaryl-CoA reductase, which plays a crucial role in cholesterol synthesis.
Technical Details
Monacolin M exerts its cholesterol-lowering effects primarily through competitive inhibition of beta-hydroxy-beta-methylglutaryl-CoA reductase. This enzyme catalyzes a key step in the mevalonate pathway, which is essential for cholesterol biosynthesis.
Monacolin M has garnered attention for its potential applications in:
Monacolin M was first isolated in 1986 from Monascus ruber cultures during targeted screenings for cholesterol biosynthesis inhibitors. Endo and colleagues identified it as a structurally distinct analog of monacolin K (lovastatin), characterized by its β-hydroxybutyryl ester moiety linked to monacolin J [2]. The compound was designated "Monacolin M" following the established naming convention for Monascus-derived statins, which use sequential letters (e.g., monacolins J, K, L) to denote structural variants [2] [10]. This discovery expanded the known chemical diversity of the monacolin family, which collectively function as competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase [1] [4].
Table 1: Key Historical Milestones in Monacolin Research
Year | Discovery | Significance |
---|---|---|
1979 | Monacolin K isolated from M. ruber | First statin identified from Monascus spp. |
1985 | Monacolins J and L characterized | Expanded monacolin structural diversity |
1986 | Monacolin M identified | Novel β-hydroxybutyryl ester variant discovered |
2004 | 14 monacolin analogs documented in RYR | Revealed metabolic complexity of Monascus fermentation |
Monacolin M is exclusively biosynthesized by specific fungal species within the Monascus genus, notably M. ruber and M. pilosus. Genomic analyses reveal these species form a distinct evolutionary clade separate from M. purpureus, which primarily produces citrinin (a mycotoxin) but lacks conserved monacolin K biosynthesis genes [5] [9]. Secondary metabolite production in Monascus is highly species-dependent:
Table 2: Taxonomic Distribution of Key Metabolites in Monascus Species
Species | Monacolin M | Monacolin K | Citrinin | Pigments |
---|---|---|---|---|
M. ruber | Yes | Yes | No | Variable |
M. pilosus | Yes | Yes | Low | High |
M. purpureus | No | Limited | Yes | High |
Monacolin M (C₂₄H₃₄O₆; MW 418.52 g/mol) belongs to the hexahydronaphthalene ester class of fungal statins. Its structure comprises:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7